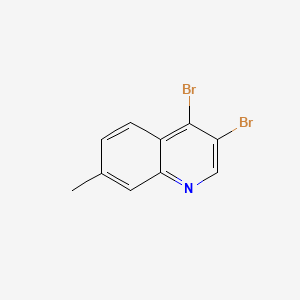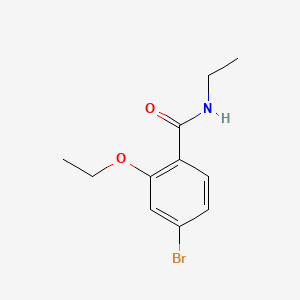
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16ClNO2 . It has an average mass of 205.682 Da and a monoisotopic mass of 205.086960 Da .
Synthesis Analysis
While specific synthesis methods for “(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” were not found in the search results, it is known that pyrrolidine derivatives can be synthesized through various methods. For instance, a study on the synthesis of a related compound, spiroindolinone pyrrolidinecarboxamide, was found .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” include a molecular formula of C9H16ClNO2, an average mass of 205.682 Da, and a monoisotopic mass of 205.086960 Da .Applications De Recherche Scientifique
Enantioselective Synthesis
One notable application is in the enantioselective synthesis of substituted pyrrolidines, demonstrating a practical asymmetric synthesis via a nitrile anion cyclization strategy. This method achieves high yields and enantiomeric excesses, showcasing the compound's utility in generating chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).
Crystal Structure Analysis
The compound has also been used as a precursor in the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. X-ray diffraction studies of this compound provide insights into its molecular configuration and the effects of substitutions on its structural properties (Naveen et al., 2007).
Supramolecular Chemistry
Research into the diverse supramolecular arrangement of substituted oxopyrrolidine analogues, influenced by weak intermolecular interactions, highlights the role of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate derivatives in constructing complex molecular assemblies. These studies provide valuable insights into how such compounds can be used to engineer new materials with specific properties (Samipillai et al., 2016).
Synthetic Methodologies
The compound's utility extends to the development of synthetic methodologies, such as the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates. This highlights its role in accessing novel macrocyclic Tyk2 inhibitors, illustrating the potential for (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate derivatives in drug discovery and development (Sasaki et al., 2020).
Continuous Flow Synthesis
Additionally, the compound finds application in continuous flow synthesis, exemplified by the one-step synthesis of pyrrole-3-carboxylic acid derivatives. This innovative approach leverages the compound for streamlined synthesis processes, demonstrating its versatility in modern organic synthesis (Herath & Cosford, 2010).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S)-3-chloropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693556 |
Source


|
| Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289584-82-2 |
Source


|
| Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)




